2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-4-5-10-24-20(26)19-15(9-11-29-19)23-21(24)30-13-17(25)22-12-14-7-6-8-16(27-2)18(14)28-3/h6-9,11H,4-5,10,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSWWMPURZYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Thiophene Carboxamides
A widely adopted method involves the cyclization of 2-aminothiophene-3-carboxamide derivatives. The Gewald reaction, a one-pot synthesis employing ethyl acetoacetate, morpholine, and elemental sulfur in dimethylformamide (DMF), generates 2-aminothiophene intermediates. Subsequent treatment with aldehydes under acidic conditions (e.g., HCl in DMF) facilitates cyclization to thieno[3,2-d]pyrimidin-4-ones. For example, heating 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 3-chlorobenzaldehyde yields the bicyclic core.
Key Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Catalyst | Concentrated HCl |
| Temperature | 80–100°C |
| Reaction Time | 5–12 hours |
Formic Acid-Mediated Cyclization
Alternative approaches utilize formic acid as both solvent and catalyst. Thiophene-2-carboxamides heated in formic acid at reflux undergo intramolecular cyclization to produce thieno[3,2-d]pyrimidin-4-ones. This method avoids harsh reagents but requires strict temperature control to prevent decomposition.
Introduction of the sulfanyl (-S-) group at position 2 of the thienopyrimidinone core is achieved via nucleophilic substitution.
Thiol-Displacement of Chlorine
4-Chlorothieno[3,2-d]pyrimidines, synthesized by treating thienopyrimidinones with phosphorus oxychloride (POCl₃), react with thiols under basic conditions. For the target compound, 3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl chloride is treated with 2-mercaptoacetamide derivatives.
- Chlorination:
- 3-Butyl-thieno[3,2-d]pyrimidin-4-one (1 equiv) is refluxed with POCl₃ (18.9 equiv) for 4–12 hours.
- Yield: 60–80% after neutralization with ammonia and extraction.
- Thiol Substitution:
- 4-Chloro intermediate (1 equiv) is reacted with 2-mercapto-N-[(2,3-dimethoxyphenyl)methyl]acetamide (1.2 equiv) in ethanol/isopropanol (1:1) with triethylamine (TEA).
- Temperature: 80°C for 3–6 hours.
- Yield: 70–85% after column chromatography.
Acetamide Side Chain Synthesis
The N-[(2,3-dimethoxyphenyl)methyl]acetamide moiety is prepared through amide coupling.
Carbodiimide-Mediated Coupling
2-Mercaptoacetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with (2,3-dimethoxyphenyl)methanamine in dichloromethane (DCM).
Optimized Parameters:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DCM |
| Reaction Time | 24 hours |
| Temperature | Room temperature |
Direct Acetylation
Alternatively, (2,3-dimethoxyphenyl)methanamine is acetylated with chloroacetyl chloride in the presence of TEA, followed by thiol substitution.
Reaction Optimization and Challenges
Solvent and Base Selection
Purification Techniques
- Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves sulfanyl-acetamide derivatives.
- Recrystallization: Methanol or ethanol recrystallization enhances purity (>95%).
Spectroscopic Characterization
The final compound is validated using:
Table 1: Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (t, 3H, CH₂CH₂CH₂CH₃), 2.95 (s, 2H, SCH₂CO), 3.75 (s, 6H, OCH₃), 4.40 (d, 2H, NCH₂), 6.85–7.20 (m, 3H, aromatic) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 14.1 (CH₂CH₂CH₂CH₃), 35.6 (SCH₂CO), 56.2 (OCH₃), 165.2 (C=O) |
| IR (KBr) | 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S-C asymmetric) |
| HRMS | [M+H]⁺ Calculated: 488.1521; Found: 488.1518 |
Scale-Up Considerations
Pilot-scale synthesis (100 g) faces challenges:
Analyse Chemischer Reaktionen
Types of Reactions
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and primary amines . Reaction conditions often involve heating and the use of solvents like xylene or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield thieno[3,2-d]pyrimidin-4-ones or thienopyrimidine-2,4-diones .
Wissenschaftliche Forschungsanwendungen
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Analogous Thieno/Pyridopyrimidinone Derivatives
Key Observations :
- The target compound shares the thieno[3,2-d]pyrimidin-4-one core with but differs in substituents: a butyl group at position 3 versus a methyl group in , and a dimethoxybenzyl versus a butylphenyl acetamide side chain.
Key Observations :
- The target compound’s synthesis may parallel methods in , utilizing nucleophilic substitution between a thienopyrimidinone-thiolate and a chloroacetanilide derivative under basic conditions.
- Yields for related compounds range from 68–74%, suggesting moderate efficiency for such reactions .
Pharmacological and Functional Comparisons
Table 3: Reported Bioactivities of Structural Analogs
Key Observations :
- The dimethoxybenzyl group in the target compound may confer improved metabolic stability over chloro- or phenyl-substituted analogs .
Biologische Aktivität
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide is a member of the thienopyrimidine class, which has garnered attention due to its diverse biological activities. This article will explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C21H25N3O2S2
Molecular Weight: 415.6 g/mol
IUPAC Name: 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Canonical SMILES: CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)C3=CC=CC(=C3)C
The compound features a thieno[3,2-d]pyrimidine core with a butyl group and an acetamide moiety, which contributes to its biological activity.
Biological Activity Overview
Thienopyrimidines have been extensively studied for their potential therapeutic effects. The compound under consideration has shown promise in several areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve:
- Inhibition of Cell Proliferation: Studies indicate that thienopyrimidines can inhibit the growth of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis: Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
A notable study found that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7 and A549), indicating potent anticancer activity .
Anti-inflammatory Properties
Thienopyrimidine derivatives have also been explored for their anti-inflammatory effects. The compound may inhibit key inflammatory mediators, thus reducing inflammation in various models. Research has demonstrated that specific modifications in the thienopyrimidine structure can enhance anti-inflammatory activity through the inhibition of cyclooxygenase enzymes and other inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Interaction with DNA: Some studies suggest that thienopyrimidine derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways: The compound may influence various signaling pathways related to cell survival and proliferation.
Study on Anticancer Efficacy
In a recent study published in Cancer Research, researchers synthesized a series of thienopyrimidine derivatives and evaluated their anticancer properties. Among them, the derivative corresponding to our compound showed significant efficacy against HCT116 (IC50 = 0.39 ± 0.06 µM) and MCF7 (IC50 = 0.46 ± 0.04 µM) cell lines, demonstrating its potential as a lead compound for further development .
Anti-inflammatory Assessment
Another study focused on evaluating the anti-inflammatory effects of thienopyrimidine derivatives using lipopolysaccharide-induced inflammation models. The results indicated that certain derivatives significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6), suggesting that modifications in the structure could enhance their therapeutic potential .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis involves multi-step reactions, with critical parameters including solvent selection, base catalysts, and temperature control. Key steps include:
- Thieno[3,2-d]pyrimidinone core formation : Cyclization of thiophene derivatives using polar solvents (e.g., ethanol or DMF) and bases like potassium carbonate to enhance reaction efficiency .
- Sulfanyl-acetamide coupling : Optimizing stoichiometry of reagents (e.g., 2-mercaptoacetamide derivatives) and reaction time (6–12 hours at 60–80°C) to minimize by-products .
- Purification : Use of column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
Methodological Tip : Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm final product structure with H/C NMR and HRMS .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- Structural confirmation :
- NMR spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons) and C NMR (δ 160–170 ppm for carbonyl groups) to verify substituent positions .
- Mass spectrometry : HRMS (e.g., [M+H] at m/z 417.54) for molecular weight validation .
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with retention time ~12–15 minutes .
Note : IR spectroscopy (e.g., 1680–1700 cm for C=O stretching) aids in functional group identification .
Basic: How are in vitro biological activities (e.g., anticancer, antimicrobial) assessed for this compound?
Answer:
- Anticancer assays :
- Cell viability : MTT assay (IC values against HeLa or MCF-7 cells, typically 5–20 µM) with doxorubicin as a positive control .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
- Antimicrobial testing :
- MIC determination : Broth microdilution against S. aureus (MIC ~8–16 µg/mL) and E. coli .
Critical Step : Include vehicle controls (DMSO <0.1%) to rule out solvent toxicity .
- MIC determination : Broth microdilution against S. aureus (MIC ~8–16 µg/mL) and E. coli .
Advanced: How can regioselectivity challenges in sulfanyl group substitution be addressed during derivatization?
Answer:
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., oxo at position 4) direct substitution to the sulfur atom at position 2 .
- Steric hindrance : Bulky substituents (e.g., 3-butyl) reduce side reactions at adjacent positions .
Methodology : - Use DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .
- Optimize reaction conditions (e.g., DMF at 50°C) to favor kinetically controlled products .
Advanced: How can contradictory bioactivity data across studies be systematically resolved?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability vs. resazurin assays) .
- Structural impurities : Re-characterize batches via H NMR and HPLC to confirm >95% purity .
- Cellular context : Validate target engagement (e.g., kinase inhibition profiling) across cell lines .
Case Study : Discrepancies in IC values may reflect differences in cell membrane permeability; use logP calculations (e.g., 2.8–3.5) to correlate lipophilicity with activity .
Advanced: What strategies are used to elucidate the compound’s mechanism of action (MoA) in modulating biological targets?
Answer:
- Target identification :
- Pull-down assays : Biotinylated probes coupled with streptavidin beads to isolate binding proteins .
- Kinase profiling : Screen against panels of 100+ kinases (e.g., EGFR, VEGFR2 inhibition at IC <1 µM) .
- Pathway analysis : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators Bcl-2/Bax) .
Advanced Tip : Molecular docking (AutoDock Vina) predicts binding modes to ATP pockets (ΔG ≈ -9.5 kcal/mol) .
Advanced: How is pharmacokinetic profiling conducted to evaluate ADME properties?
Answer:
- Absorption : Caco-2 cell monolayer assays (Papp >1 × 10 cm/s) to predict intestinal permeability .
- Metabolism : Liver microsome incubation (e.g., human CYP3A4 stability, t >30 minutes) .
- Excretion : Radiolabeled compound tracking in rodent models (e.g., 70% fecal excretion over 48 hours) .
Key Parameter : Plasma protein binding (PPB >90%) impacts free drug concentration; measure via ultrafiltration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
